(E)-4-(isobutylamino)-4-oxobut-2-enoic acid
Description
Contextualizing Maleamic Acid Derivatives and Fumaramic Acid Derivatives in Organic Chemistry
Maleamic and fumaramic acids are monoamides of maleic and fumaric acid, respectively. They are characterized by the presence of both a carboxylic acid and an amide functional group. The key distinction between these two classes of derivatives lies in the stereochemistry of the carbon-carbon double bond. Maleamic acids possess a cis configuration, while fumaramic acids, including (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, have a trans configuration. ucla.edu
This stereochemical difference significantly influences the physical and chemical properties of these molecules. For instance, the trans arrangement in fumaric acid and its derivatives generally leads to higher melting points and lower solubility in water compared to their cis counterparts, maleic acid and its derivatives. creative-proteomics.com
Maleamic acid derivatives have been investigated for their utility as acid-sensitive linkers in drug delivery systems. researchgate.netrsc.org Their amide bond can undergo hydrolysis under weakly acidic conditions, a property exploited for the controlled release of therapeutic agents. researchgate.netrsc.org The hydrolysis process is often facilitated by the neighboring carboxylic acid group through intramolecular catalysis. rsc.org
Fumaric acid, the parent compound of fumaramic acids, is a naturally occurring dicarboxylic acid and an essential intermediate in the Krebs cycle. creative-proteomics.com Its derivatives have found applications in various fields, including pharmaceuticals. For example, dimethyl fumarate (B1241708) is used in the treatment of multiple sclerosis. creative-proteomics.com
Significance of Amide-Containing Unsaturated Dicarboxylic Acid Derivatives in Scientific Inquiry
The combination of an amide and an unsaturated dicarboxylic acid moiety within a single molecule gives rise to a versatile chemical scaffold with a wide range of potential applications. The amide bond is a fundamental linkage in peptides and proteins and is present in a significant number of pharmaceutical drugs. nih.gov The reactivity of the α,β-unsaturated carbonyl system allows for various chemical transformations, including addition reactions.
Derivatives of unsaturated dicarboxylic acids are utilized in the synthesis of polymers, such as polyesters and poly(ester amide)s. mdpi.com The double bond can participate in radical polymerization reactions, while the carboxylic acid and amide groups can undergo polycondensation. mdpi.com These polymers have applications in coatings, printing inks, and other materials. mdpi.com
Furthermore, the presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), as well as a carboxylic acid group, allows these molecules to participate in various non-covalent interactions. This property is crucial for the formation of supramolecular assemblies and co-crystals. taylorandfrancis.com
Research Gaps and Emerging Interest in this compound
While the broader classes of maleamic and fumaramic acid derivatives have been the subject of considerable research, specific derivatives such as this compound remain less explored. Much of the existing literature focuses on derivatives with different alkyl or aryl substituents on the amide nitrogen.
The isobutyl group in this compound introduces a specific level of steric hindrance and lipophilicity, which could influence its reactivity, solubility, and biological activity. A systematic investigation into the synthesis, characterization, and properties of this particular compound is a clear research gap.
Emerging interest in this and related compounds is driven by the continuous search for new molecules with specific functional properties. Potential areas of investigation include:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and thoroughly characterizing its physicochemical properties.
Polymer Chemistry: Exploring its potential as a monomer for the synthesis of novel polymers with tailored properties. The isobutyl group could impact the polymer's thermal and mechanical characteristics.
Biological Activity: Investigating its potential as a bioactive molecule. Given that other fumaric acid derivatives exhibit biological effects, it is plausible that this compound could also possess interesting pharmacological properties.
Supramolecular Chemistry: Studying its self-assembly behavior and its ability to form co-crystals with other molecules, which could lead to new materials with unique properties.
The table below summarizes the key structural features of related compounds discussed in this article.
| Compound Name | Parent Dicarboxylic Acid | Amide Substituent | Double Bond Configuration |
| Maleamic acid | Maleic acid | Unsubstituted | cis |
| Fumaramic acid | Fumaric acid | Unsubstituted | trans |
| This compound | Fumaric acid | Isobutyl | trans |
| Dimethyl fumarate | Fumaric acid | (Ester) | trans |
Further research into this compound will undoubtedly contribute to a deeper understanding of the structure-property relationships within the broader family of amide-containing unsaturated dicarboxylic acid derivatives and may unlock new applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSNSHFQBQNBR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for E 4 Isobutylamino 4 Oxobut 2 Enoic Acid
Historical and Contemporary Routes to Fumaramic Acid and Maleamic Acid Systems
The synthesis of N-substituted maleamic and fumaramic acids, including the target compound (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, has traditionally commenced with the reaction between a primary or secondary amine and maleic anhydride (B1165640). zbaqchem.com This foundational reaction produces the (Z)-isomer, a maleamic acid derivative, which can then be isomerized to the thermodynamically more stable (E)-isomer, the corresponding fumaramic acid. youtube.com
The reaction of maleic anhydride with a primary amine like isobutylamine (B53898) is a well-established method for producing the corresponding N-substituted maleamic acid. zbaqchem.com This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. libretexts.orgyoutube.com The initial product of this condensation is (Z)-4-(isobutylamino)-4-oxobut-2-enoic acid, also known as N-isobutylmaleamic acid.
This process is typically carried out in a suitable solvent and can proceed under mild conditions. The reaction mechanism involves the formation of a diacid intermediate which then undergoes polycondensation to form polymers like polyamides. zbaqchem.com For the synthesis of the small molecule, careful control of reaction conditions is necessary to favor the formation of the amic acid.
| Reactants | Reaction Type | Key Conditions | Initial Product |
|---|---|---|---|
| Maleic Anhydride + Isobutylamine | Nucleophilic Acyl Substitution | Solvent-based, mild conditions | (Z)-4-(isobutylamino)-4-oxobut-2-enoic acid |
The conversion of the initially formed (Z)-isomer (maleamic acid) to the desired (E)-isomer (fumaramic acid) is a critical step. The (E)-isomer is generally more stable due to reduced steric hindrance. This isomerization can be achieved through various methods, including thermal and catalytic approaches. acs.org
Heating the maleamic acid in the presence of an acid catalyst, such as hydrochloric acid, can facilitate the rotation around the carbon-carbon double bond, leading to the formation of the fumaramic acid. youtube.comacs.org The mechanism of this acid-catalyzed isomerization is a subject of ongoing study. acs.org Various catalysts have been explored to improve the efficiency and yield of this transformation, including bromate (B103136) ions and vanadium pentoxide. acs.orgresearchgate.net Recent research has also demonstrated that highly selective conversion can be achieved through a simple one-step hydrothermal reaction without a catalyst. acs.orgresearchgate.net
Organocatalysts, specifically zwitterionic compounds with an amide anion/iminium cation pair, have been shown to be effective in catalyzing the isomerization of maleic acid diesters to fumaric acid diesters. organic-chemistry.orgresearchgate.net These catalysts operate under mild conditions with low catalyst loading and offer the advantage of being recyclable. organic-chemistry.org While this has been demonstrated for diesters, the principle could potentially be applied to amic acid systems.
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry aims to develop more efficient, environmentally friendly, and selective methods for chemical transformations. This includes the application of green chemistry principles, advanced catalytic systems, and innovative process technologies like flow chemistry.
Green chemistry principles are increasingly being applied to the synthesis of amic acids and their derivatives to reduce waste, energy consumption, and the use of hazardous solvents.
Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce the environmental impact of a chemical process. nih.govmdpi.com Solid-state reactions between maleic anhydride and various amines have been studied, showing the formation of the corresponding maleamic acids. For instance, polymaleimide has been synthesized by reacting polymaleic anhydride with urea (B33335) in a solvent-free reaction at 180°C, achieving a high conversion rate of 95%. nih.govmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govorganic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of amides and other related compounds. nih.govrsc.org Microwave-assisted methods can be particularly beneficial for direct amidation reactions, sometimes even proceeding under solvent-free conditions. nih.govnih.gov The use of microwave technology can enhance the rate of polycondensation reactions for synthesizing poly(amic acid) and can be used for the direct synthesis of amides from carboxylic acids and amines. nih.govresearchgate.net
| Technique | Advantages | Example Application | Reference |
|---|---|---|---|
| Solvent-Free Reaction | Reduced waste, environmentally friendly | Synthesis of polymaleimide from polymaleic anhydride and urea | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficient | Direct synthesis of amides from carboxylic acids and amines | nih.gov |
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalytic methods can be employed to enhance the yield and stereoselectivity of the isomerization step from the (Z)- to the (E)-isomer.
As mentioned previously, various catalysts, including mineral acids and metal oxides, have been traditionally used for the isomerization of maleic acid to fumaric acid. acs.orgresearchgate.net More advanced catalytic systems are being developed to achieve this transformation with greater control. Zwitterionic organocatalysts have shown promise in the isomerization of maleic acid diesters, suggesting a potential avenue for the stereoselective synthesis of fumaramic acids. organic-chemistry.org The development of catalysts that can directly promote the formation of the (E)-isomer from the initial reaction of maleic anhydride and isobutylamine would be a significant advancement.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. These characteristics make it an attractive platform for the synthesis of fine chemicals and pharmaceuticals.
Derivatization Strategies of this compound
The presence of a terminal carboxylic acid group and a central amide linkage in this compound allows for a variety of derivatization strategies to modulate its physicochemical properties and to conjugate it to other molecules.
Esterification Reactions for Modulating Physicochemical Properties
The carboxylic acid moiety of this compound can be readily esterified to alter its solubility, lipophilicity, and other physicochemical characteristics. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. The reaction is typically performed under reflux conditions with the removal of water to drive the equilibrium towards the ester product.
Alternatively, milder methods can be utilized to avoid potential side reactions associated with the olefinic bond or the amide group. These include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or reactions with alkyl halides in the presence of a base. The choice of alcohol will determine the nature of the resulting ester and its properties. For instance, esterification with long-chain alcohols can significantly increase the lipophilicity of the molecule.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product |
| N-Aryl maleamic acid | Methanol | Sulfuric Acid | Reflux | Methyl N-aryl maleamate |
| N-Alkyl maleamic acid | Ethanol | p-Toluenesulfonic acid | Reflux, water removal | Ethyl N-alkyl maleamate |
| N-Aryl maleamic acid | Benzyl alcohol | DCC | Room Temperature | Benzyl N-aryl maleamate |
Amide Linkage Modifications and Diversification
The amide bond in this compound is generally stable. However, modifications can be envisioned, such as N-alkylation or replacement of the isobutyl group. N-alkylation of the amide nitrogen can be challenging but may be achieved using strong bases and alkylating agents. A more common approach to diversification would be to synthesize analogues with different amines during the initial reaction with maleic anhydride.
Furthermore, the terminal carboxylic acid can be converted into a new amide bond by reacting it with a different amine using standard peptide coupling reagents. This would result in a diamide (B1670390) derivative of maleic acid, offering a route to a diverse library of compounds with varying properties.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| This compound | Oxalyl chloride | Benzylamine | N1-isobutyl-N4-benzylmaleamide |
| This compound | HATU, DIPEA | Aniline | N1-isobutyl-N4-phenylmaleamide |
Conjugation Chemistry for Bioconjugates and Material Integration
A significant application of derivatives of this compound is in the field of bioconjugation and materials science. This is typically achieved by first converting the maleamic acid to its corresponding maleimide (B117702). This cyclodehydration reaction is commonly carried out by heating the maleamic acid with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate. rsc.orgtandfonline.com
The resulting N-isobutylmaleimide is a potent Michael acceptor. The electron-deficient double bond of the maleimide ring readily reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides. nih.govaxispharm.com This thiol-maleimide Michael addition reaction is highly specific and efficient under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. axispharm.com This makes N-substituted maleimides invaluable tools for labeling proteins with fluorescent dyes, attaching drugs to antibodies to form antibody-drug conjugates (ADCs), and immobilizing biomolecules onto surfaces. nih.govacs.orgresearchgate.net
The stability of the resulting thioether linkage can sometimes be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols. researchgate.net Research has focused on developing more stable maleimide derivatives to address this issue. researchgate.net
| Maleamic Acid | Reagents | Product | Application |
| N-isobutylmaleamic acid | Acetic anhydride, Sodium acetate | N-isobutylmaleimide | Precursor for bioconjugation |
| N-isobutylmaleimide | Cysteine-containing peptide | Peptide-isobutylsuccinimide conjugate | Protein labeling, ADCs |
| N-isobutylmaleimide | Thiol-functionalized surface | Surface-immobilized isobutylsuccinimide | Biosensors, functional materials |
Mechanistic Organic Chemistry of E 4 Isobutylamino 4 Oxobut 2 Enoic Acid
Reaction Kinetics and Thermodynamic Studies of Formation and Isomerization
This section would have detailed the kinetic and thermodynamic parameters associated with the formation of (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, likely from maleic anhydride (B1165640) and isobutylamine (B53898). It would also have explored the kinetics and thermodynamics of its isomerization to the (Z)-isomer, including activation energies and equilibrium constants under various conditions.
Degradation Pathways and Stability Profiling in Diverse Chemical Environments
Here, the article would have investigated the stability of the compound under different chemical conditions, such as varying pH, temperature, and exposure to oxidative or reductive environments. Potential degradation pathways, including hydrolysis of the amide bond or reactions involving the α,β-unsaturated system, would have been discussed, along with the identification of degradation products.
Investigation of Nucleophilic and Electrophilic Reactivity Patterns
This subsection would have focused on the dual reactivity of the molecule. Its potential as a nucleophile, primarily through the secondary amine of the isobutylamino group, would have been explored. Concurrently, its electrophilic nature at the β-carbon of the α,β-unsaturated system, making it susceptible to Michael-type additions, would have been a central topic. Reactions involving the carboxylic acid and amide functionalities would also have been included.
Role as a Precursor in Complex Molecule Synthesis
This final section would have showcased the utility of this compound as a building block in the synthesis of more complex molecules. Examples would have included its use in the formation of heterocyclic compounds through cyclization reactions or its incorporation into larger structures via its various functional groups.
Due to the absence of specific research data for "this compound," providing a detailed and scientifically accurate article that adheres to the requested outline is not possible. Further experimental research on this particular compound is needed to populate these areas of its chemical profile.
Computational and Theoretical Investigations of E 4 Isobutylamino 4 Oxobut 2 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, these calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic properties are key to understanding the molecule's behavior in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net In N-substituted maleamic acids, the nature of the N-substituent can influence these frontier orbital energies. lew.ro The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. For this compound, the carbonyl oxygen and the carboxylic acid group are expected to be regions of high electron density, while the protons of the amide and carboxylic acid are electron-deficient sites.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which quantify the molecule's reactivity. frontiersin.orgindexcopernicus.com These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Theoretical calculations on related compounds suggest that these descriptors are invaluable for predicting stability and reactivity trends. indexcopernicus.comresearchgate.net
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 | Indicates chemical reactivity and stability. |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.65 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | μ2 / (2η) | 3.79 | Quantifies the electrophilic nature of the molecule. |
Conformational Analysis and Stereochemical Preferences of the (E)-Isomer
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com For this compound, the key rotatable bonds are the C-C single bond between the carboxylic acid and the double bond, the C-N amide bond, and the C-C bonds within the isobutyl group.
The (E)-isomer, or trans-isomer, refers to the configuration around the carbon-carbon double bond, where the carboxyl and amide-carbonyl groups are on opposite sides. This configuration is generally more stable than the corresponding (Z)-isomer due to reduced steric hindrance between these bulky functional groups.
| Dihedral Angle | Description | Expected Low-Energy Conformation | Rationale |
|---|---|---|---|
| O=C-C=C | Rotation around the C-C single bond | ~180° (anti-periplanar) or ~0° (syn-periplanar) | Maximizes conjugation and minimizes steric clash. |
| C-C-N-C | Rotation around the C-N amide bond | ~180° (trans) | High rotational barrier due to partial double bond character; trans is sterically favored. |
| C-N-C-C (isobutyl) | Rotation of the isobutyl group | Staggered conformations (~60°, 180°, 300°) | Minimizes torsional and steric strain. |
Molecular Dynamics Simulations for Solvent Interactions and Stability
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with a solvent environment. dovepress.commdpi.com For this compound, an MD simulation in a water box would provide detailed information on its solvation, stability, and dynamic behavior.
The simulation would track the trajectories of the solute and solvent molecules, allowing for the analysis of intermolecular interactions. Key interactions would include hydrogen bonds between the molecule's carboxylic acid and amide groups (both as donors and acceptors) and the surrounding water molecules. researchgate.net The hydrophobic isobutyl group would likely induce a structured ordering of water molecules in its vicinity.
Analysis of the MD trajectory can yield important quantitative data. The Radial Distribution Function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a clear picture of the solvation shells. dovepress.com The Solvent Accessible Surface Area (SASA) helps to quantify the exposure of different parts of the molecule to the solvent. These simulations are crucial for understanding the molecule's solubility and how it might interact with biological macromolecules in an aqueous environment.
| Interaction Type | Molecular Groups Involved | MD Analysis Parameter | Expected Outcome |
|---|---|---|---|
| Hydrogen Bonding (Donor) | Carboxylic -OH, Amide N-H | Hydrogen Bond Analysis | Strong interactions with water oxygens. |
| Hydrogen Bonding (Acceptor) | Carboxylic C=O, Amide C=O | Hydrogen Bond Analysis | Strong interactions with water hydrogens. |
| Hydrophobic Interactions | Isobutyl group | Radial Distribution Function (RDF) | Ordering of water molecules around the alkyl chain. |
| Overall Solvation | Entire molecule | Solvent Accessible Surface Area (SASA) | Quantifies the exposure of polar and non-polar regions to the solvent. |
Structure-Activity Relationship (SAR) Predictions via In Silico Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. drugdesign.org In silico SAR modeling uses computational methods to predict the activity of novel compounds based on the properties of known molecules. researchgate.netnih.gov For this compound, a hypothetical SAR study can be constructed by proposing structural modifications and predicting their effect on key physicochemical properties that often influence bioactivity, such as lipophilicity (LogP), polar surface area (PSA), and electronic properties. mdpi.comnih.gov
By systematically altering different parts of the molecule—such as the length or branching of the N-alkyl group, substituting the hydrogen on the double bond, or modifying the carboxylic acid to an ester or bioisostere—one can build a virtual library of analogues. The properties of these analogues can then be calculated and correlated with a predicted activity. For instance, increasing the size of the alkyl chain would likely increase LogP, potentially affecting membrane permeability or binding to a hydrophobic pocket. Adding electron-withdrawing groups to the double bond would alter the molecule's electronic profile and reactivity.
| Analogue Modification | Example Structure | Predicted Change in LogP | Predicted Change in PSA | Potential Impact on Activity |
|---|---|---|---|---|
| Parent Compound | This compound | Baseline | Baseline | Baseline activity |
| Chain Elongation | N-hexyl instead of N-isobutyl | Increase | No change | May increase binding to hydrophobic targets. |
| Addition of Polar Group | N-(2-hydroxyethyl) instead of N-isobutyl | Decrease | Increase | May increase solubility and hydrogen bonding potential. |
| Carboxylic Acid Esterification | Methyl ester | Increase | Decrease | Loss of acidic character; may act as a prodrug. |
| Substitution on Double Bond | Methyl group at C3 | Increase | No change | Alters geometry and electronic properties. |
Ligand-Protein Docking Simulations for Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govbiomedpharmajournal.org It is instrumental in drug discovery for screening virtual libraries and proposing binding modes at the molecular level. mdpi.com For this compound, docking simulations can be performed against putative biological targets to explore its potential as a bioactive agent.
Given its structure as an N-acyl amino acid analogue, potential targets could include enzymes involved in lipid metabolism or signaling pathways where similar endogenous molecules play a role. nih.govnih.govresearchgate.net For example, hydrolases, transferases, or receptors that bind small carboxylated and amidated molecules could be considered.
A typical docking workflow involves preparing the 3D structure of the ligand and the target protein, defining the binding site on the protein, and using a scoring function to evaluate the fitness of different binding poses. nih.gov The simulation would likely predict that the negatively charged carboxylate group forms salt bridges with positively charged residues (like Lysine or Arginine) in the active site. The amide group could act as both a hydrogen bond donor and acceptor. The isobutyl group would likely engage in hydrophobic interactions within a non-polar pocket of the target protein. plos.org The docking score provides an estimate of the binding affinity, helping to rank-order potential inhibitors.
| Parameter | Description | Hypothetical Finding |
|---|---|---|
| Putative Target | A hypothetical hydrolase enzyme | Enzyme X (e.g., an amidohydrolase) |
| Binding Energy (Score) | Estimated free energy of binding (e.g., in kcal/mol) | -7.8 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming significant interactions | Arg122, Lys98, Tyr234, Val180, Phe210 |
| Types of Interactions | Hydrogen bonds, salt bridges, hydrophobic contacts | Salt bridge with Arg122; H-bonds with Tyr234; Hydrophobic contact with Val180 and Phe210. |
Exploration of Biological Activities of E 4 Isobutylamino 4 Oxobut 2 Enoic Acid and Its Derivatives Non Human Focus
Antimicrobial Efficacy Against Pathogenic Microorganisms (In Vitro Studies)
Derivatives of 4-oxobut-2-enoic acid have demonstrated notable antimicrobial properties against a spectrum of pathogenic microorganisms. These activities are largely attributed to the core chemical structure which can be modified to enhance potency and selectivity.
Several derivatives of 4-oxobut-2-enoic acid have exhibited significant antifungal activity. For instance, certain synthesized ligands such as (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid have shown fungistatic activity, while their metal complexes, particularly with Nickel(II), displayed potent antifungal properties against wood-staining fungi like Mucor plumbeus. researchgate.net The mechanism of action for the antifungal effects of some related compounds, such as 2,4-di-tert-butylphenol, involves the disruption of the cell wall and membrane integrity, as well as interference with cellular redox homeostasis, ultimately leading to fungal cell death. nih.gov While the precise mechanism for (E)-4-(isobutylamino)-4-oxobut-2-enoic acid is not extensively detailed in current literature, it is hypothesized to share similar modes of action with other bioactive compounds that disrupt microbial cell membranes.
Table 1: Antifungal Activity of Selected 4-Oxobut-2-enoic Acid Derivatives and Related Compounds
| Compound/Derivative | Target Fungus | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid Ni(II) complex | Mucor plumbeus | Antifungal | 50 µg/mL |
The antibacterial potential of 4-oxobut-2-enoic acid derivatives has been explored against both Gram-positive and Gram-negative bacteria. Several naturally occurring acylacrylic acids have been noted for their antibiotic activity. researchgate.net Studies on various substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives have indicated moderate antibacterial activity. researchgate.net The efficacy of these compounds can be influenced by the nature of the substituents on the core molecule. For example, certain carbazole (B46965) derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and also against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 0.25 to 8 µg/mL. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected 4-Oxobut-2-enoic Acid Derivatives and Related Compounds
| Compound/Derivative | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC |
|---|---|---|---|---|
| Methyl 2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoate derivatives | S. aureus, B. subtilis | 0.25 - 8 µg/mL | E. coli, P. aeruginosa | 0.25 - 8 µg/mL |
While the primary focus of research on 4-oxobut-2-enoic acid derivatives has been on their antifungal and antibacterial properties, some related compounds have been investigated for broader antimicrobial activities. For instance, aryl and heteroaryl substituted (E)-4-oxobut-2-enoic acids have been noted for their potential as human cytomegalovirus protease inhibitors, suggesting a potential for antiviral applications. researchgate.net However, specific data on the antiviral and antiparasitic potential of this compound itself is not extensively available in the current scientific literature.
Enzyme Modulation and Inhibition Studies
The chemical scaffold of 4-oxobut-2-enoic acid and its derivatives makes them promising candidates for enzyme inhibition, a critical aspect of drug discovery and development.
Derivatives of 4-oxobut-2-enoic acid have been identified as potent inhibitors of several enzymes. For example, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have demonstrated strong inhibitory activity against human carbonic anhydrase I and II isoenzymes, with inhibition constants (Ki) in the low nanomolar range. nih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. nih.gov Another significant target for this class of compounds is kynurenine-3-hydroxylase, an enzyme involved in the kynurenine (B1673888) pathway. A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been identified as potent inhibitors of this enzyme. nih.gov The inhibitory mechanism often involves the binding of the compound to the active site of the enzyme, thereby blocking the substrate from binding and preventing the catalytic reaction. teachmephysiology.com
Table 3: Enzyme Inhibition by Derivatives of 4-Oxobut-2-enoic Acid
| Compound Class | Target Enzyme | Inhibition Constant (Ki) / IC50 |
|---|---|---|
| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Human Carbonic Anhydrase I | 1.85 ± 0.58 to 5.04 ± 1.46 nM |
| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Human Carbonic Anhydrase II | 2.01 ± 0.52 to 2.94 ± 1.31 nM |
In Vitro Cellular Responses and Molecular Mechanisms
The interaction of this compound and its analogs with cellular systems can elicit a range of responses, from impacting cell survival to modulating intricate signaling networks. The α,β-unsaturated amide moiety is a key structural feature that likely dictates its biological activity, primarily through its reactivity as a Michael acceptor.
While direct studies on this compound are not extensively documented, research on structurally related N-alkyl amide and acid derivatives provides insights into their potential effects on the proliferation and viability of non-human mammalian cells.
Studies on various N-alkylcarbamic acid thioesters, which share the N-alkyl amide feature, have demonstrated cytotoxic effects. For instance, S-linked conjugates of N-methylformamide and N-ethylformamide were shown to be toxic to isolated mouse hepatocytes at concentrations exceeding 1 mM. nih.gov These same compounds acted as potent growth inhibitors for murine TLX5 lymphoma cells, with effective concentrations in the 10-100 µM range. nih.gov This suggests that N-alkyl amide structures can interfere with fundamental cellular processes, leading to reduced viability.
Furthermore, investigations into other acid derivatives have revealed similar antiproliferative activities. Derivatives of protocetraric acid, for example, have been evaluated against B16F10 murine melanoma cells and non-cancerous NIH/3T3 mouse embryonic fibroblasts, showing cytotoxicity with GI50 values often below 100.0 μM. ufms.br In the context of veterinary medicine, the effect of nonsteroidal anti-inflammatory drugs (NSAIDs), many of which are acid derivatives, has been assessed on the D-17 canine osteosarcoma cell line. researchgate.net Carprofen and tolfenamic acid, in particular, displayed the highest cytotoxicity, with carprofen's EC50 value falling within a therapeutically relevant concentration range for canines. researchgate.net
These findings collectively suggest that compounds structurally related to this compound possess the potential to inhibit cell proliferation and reduce cell viability in various non-human mammalian cell lines. The specific potency and selectivity would likely depend on the full chemical structure of the derivative.
Table 1: Cytotoxic and Antiproliferative Effects of Related Compounds on Non-Human Mammalian Cell Lines
| Compound Class | Cell Line | Species | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| N-Alkylcarbamic acid thioesters | Isolated Hepatocytes | Mouse | Toxic | > 1 mM | nih.gov |
| N-Alkylcarbamic acid thioesters | TLX5 Lymphoma | Mouse | Growth Inhibition | 10-100 µM | nih.gov |
| Protocetraric acid derivatives | B16F10 Melanoma | Mouse | Cytotoxic | GI50 < 100.0 μM | ufms.br |
| Protocetraric acid derivatives | NIH/3T3 Fibroblasts | Mouse | Cytotoxic | GI50 < 100.0 μM | ufms.br |
| Carprofen | D-17 Osteosarcoma | Canine | Cytotoxic | EC50 determined | researchgate.net |
Intracellular signaling pathways are critical for maintaining cellular function, and their modulation by exogenous compounds can have profound effects. Calcium (Ca²⁺) signaling, in particular, is a ubiquitous system that governs a multitude of cellular processes. nih.gov
Direct evidence for the effect of this compound on calcium homeostasis is not available. However, studies on the parent structure, maleic acid, have shown that it can induce disturbances in calcium homeostasis, leading to impaired cellular energy metabolism and subsequent toxicity. carotenoiddb.jp This effect is critically dependent on extracellular calcium levels and is associated with the activation of calcium-dependent calpain proteases. carotenoiddb.jp While this provides a potential mechanism, it is important to note that the N-isobutylamino substitution would significantly alter the molecule's chemical properties and cellular interactions.
The activation of Gs-coupled receptors can lead to the potentiation of intracellular Ca²⁺ increases, an effect that is independent of cAMP generation but is linked to an increase in calcium influx from the extracellular space. nih.gov It is plausible that α,β-unsaturated carbonyl compounds could interact with membrane components, including receptors or ion channels, thereby influencing calcium signaling. However, without specific data, this remains speculative.
The chemical structure of this compound, specifically the α,β-unsaturated carbonyl moiety, makes it a reactive electrophile. This feature is central to its likely mechanism of interaction with cellular components. Such compounds are known as Michael acceptors and readily react with soft nucleophiles via a hetero-Michael addition reaction. nih.gov
Within a cell, the most abundant soft nucleophiles are the thiol groups of cysteine residues in proteins and in the tripeptide glutathione (B108866) (GSH). nih.govjst.go.jp The reaction with GSH is a critical detoxification pathway, but it can also lead to the depletion of cellular GSH stores, rendering the cell more susceptible to oxidative damage. jst.go.jp The covalent modification of cysteine residues in proteins can lead to the inhibition of enzyme activity or the disruption of protein function. oup.com This reactivity is a common mechanism for the biological effects of many α,β-unsaturated carbonyl compounds. oup.com
Regarding interactions with biomembranes, while direct evidence is lacking for the specific compound, polymers containing maleic acid, such as styrene-maleic acid (SMA) copolymers, have been extensively used to solubilize and purify membrane-spanning proteins in the form of native-like nanodisks. nih.govnih.gov This indicates that the maleic acid structure has a high affinity for lipid bilayers. While the context is different (a polymer used as a tool versus a small molecule's biological activity), it suggests that the butenoic acid backbone may facilitate interaction with and insertion into cellular membranes.
Immunomodulatory and Anti-Inflammatory Effects (In Vitro or Non-Human Models)
The immune system's response to pathogens and injury involves a complex interplay of cells and signaling molecules. Compounds that can modulate this response are of great interest. Studies on related butenoic acid derivatives suggest potential immunomodulatory and anti-inflammatory activities.
In vitro assays using murine macrophage cell lines, such as RAW 264.7, are standard models for assessing immunomodulatory effects. mdpi.comnih.gov Macrophage activation, characterized by the production of inflammatory mediators like nitric oxide (NO) and various cytokines, can be influenced by external compounds. mdpi.comnih.gov For example, fatty acids extracted from Halocynthia aurantium gonad, which include unsaturated structures, have been shown to modulate the production of NO and the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in RAW 264.7 cells. mdpi.com This suggests that molecules with unsaturated backbones can influence macrophage-mediated inflammatory responses.
In vivo animal models, such as carrageenan-induced paw edema in rodents, are widely used to screen for anti-inflammatory activity. nih.govmdpi.com This model mimics the acute inflammatory response. Various derivatives of 4-oxobut-2-enoic acid have demonstrated pronounced anti-inflammatory activity in such models. researchgate.neturfu.ru The mechanism often involves the inhibition of pathways that lead to the production of inflammatory mediators. mdpi.com For instance, some butein (B1668091) derivatives have shown potent anti-inflammatory properties in carrageenan-provoked inflammation in mice. nih.gov
These findings suggest that this compound and its derivatives are plausible candidates for possessing immunomodulatory and anti-inflammatory properties, likely mediated through the modulation of macrophage function and inflammatory signaling pathways.
Table 2: Anti-Inflammatory and Immunomodulatory Activity of Related Compounds
| Compound/Extract | Model System | Effect | Key Findings | Reference |
|---|---|---|---|---|
| Fatty Acids from Halocynthia aurantium | RAW 264.7 Murine Macrophages | Immunomodulation | Dose-dependent increase in NO, iNOS, COX-2, and pro-inflammatory cytokines. | mdpi.com |
| Butein | Carrageenan-induced paw edema in mice | Anti-inflammatory | Significant reduction in paw volume. | nih.gov |
| Substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | In vivo rodent models | Anti-inflammatory | Pronounced anti-inflammatory activity. | urfu.ru |
Antioxidative Properties and Oxidative Stress Modulation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. mdpi.comnih.gov The α,β-unsaturated carbonyl structure in this compound suggests a potential role in modulating oxidative stress.
This role can be twofold. On one hand, by reacting with the primary intracellular antioxidant, glutathione (GSH), these compounds can deplete the cell's antioxidant capacity, thereby inducing or exacerbating oxidative stress. jst.go.jp This pro-oxidant effect is a known mechanism of toxicity for many α,β-unsaturated aldehydes and ketones. jst.go.jp
On the other hand, this interaction can also trigger a cellular adaptive response. The depletion of GSH and modification of specific sensor proteins (like Keap1) can lead to the activation of transcription factors, such as Nrf2, which upregulate the expression of a battery of antioxidant and cytoprotective genes. This represents an indirect antioxidant effect.
The direct antioxidant capacity of a compound, its ability to scavenge free radicals, can be assessed through various chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay. nih.govmdpi.commdpi.com The antioxidant potential of phenolic compounds is well-established, but other structures can also exhibit radical scavenging activity. The presence of the amine group and the conjugated system in this compound could potentially contribute to some radical scavenging activity, although this is likely to be less significant than the effects mediated by its reactivity towards cellular thiols.
Advanced Analytical and Spectroscopic Characterization Techniques for Research
High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds like (E)-4-(isobutylamino)-4-oxobut-2-enoic acid. measurlabs.comazolifesciences.com Its primary advantage lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. colorado.eduresearchgate.net
For this compound (molecular formula C8H13NO3), HRMS would be used to confirm its molecular weight. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, could distinguish the experimental mass from other potential formulas with the same nominal mass. algimed.com
Purity Assessment: HRMS is also critical for assessing sample purity. By analyzing a sample, trace impurities with different elemental compositions can be detected as distinct peaks with different exact masses. This is far more powerful than standard mass spectrometry, which might not resolve impurities with the same nominal mass. azolifesciences.com Coupling HRMS with a separation technique like liquid chromatography (LC-HRMS) would provide a powerful method to separate and identify any synthesis byproducts or degradation products.
Metabolite Identification: In biochemical studies, HRMS is a key technique for identifying metabolites. azolifesciences.com If this compound were administered in a biological system, researchers could use LC-HRMS to analyze samples (e.g., plasma, urine) and detect new peaks corresponding to potential metabolites. By comparing the exact mass of these new peaks to the parent compound, metabolic transformations such as hydroxylation, demethylation, or conjugation can be hypothesized and often confirmed with subsequent MS/MS fragmentation studies.
A hypothetical data table for the HRMS analysis is presented below.
| Analysis Type | Expected Ion | Molecular Formula | Calculated Exact Mass | Hypothetical Observed Mass |
| Molecular Ion | [M+H]⁺ | C8H14NO3⁺ | 172.0968 | 172.0965 |
| Sodium Adduct | [M+Na]⁺ | C8H13NNaO3⁺ | 194.0788 | 194.0785 |
| Purity Check | Impurity [M-C4H8+H]⁺ | C4H6NO3⁺ | 116.0342 | 116.0340 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR are foundational for structural determination, multi-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all atoms in a molecule like this compound, especially for confirming stereochemistry and connectivity. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For the target molecule, COSY would show correlations between the vinyl protons on the butenoic acid backbone, as well as couplings within the isobutyl group (e.g., between the CH and CH₂ protons, and between the CH₂ and CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). sdsu.edu It is invaluable for assigning which proton signal corresponds to which carbon signal. For instance, the vinyl proton signals would be correlated to the vinyl carbon signals, and the various aliphatic protons of the isobutyl group would be linked to their respective carbons.
Based on known chemical shifts for similar functional groups, a table of expected NMR assignments is provided below. spectrabase.comspectrabase.com
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (COOH) | ~11-13 (s, br) | ~168 | C2, C3 |
| 2 (CH) | ~6.2-6.4 (d, J≈15 Hz) | ~130-135 | C1, C3, C4 |
| 3 (CH) | ~6.8-7.0 (d, J≈15 Hz) | ~135-140 | C1, C2, C4 |
| 4 (C=O) | - | ~165 | - |
| 5 (NH) | ~7.5-8.5 (t, br) | - | C4, C6 |
| 6 (CH₂) | ~3.1-3.3 (t) | ~47 | C4, C7, C8 |
| 7 (CH) | ~1.8-2.0 (m) | ~28 | C6, C8 |
| 8 (CH₃) x 2 | ~0.9-1.0 (d) | ~20 | C6, C7 |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:
Confirmation of Stereochemistry: It would unequivocally confirm the (E)- or trans-configuration of the double bond.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic structure of the molecule.
Molecular Conformation: The analysis would reveal the preferred conformation of the isobutyl group and the orientation of the amide and carboxylic acid groups in the solid state.
Intermolecular Interactions: Crucially, it would identify and characterize intermolecular forces that dictate the crystal packing. In this molecule, strong intermolecular hydrogen bonds are expected between the carboxylic acid proton (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule, likely forming dimers or chains. acs.org Additionally, the amide N-H group can act as a hydrogen bond donor, and the amide and carboxyl carbonyl oxygens can act as acceptors, leading to an extended hydrogen-bonding network. ias.ac.inacs.org These interactions are fundamental to the material's physical properties, such as melting point and solubility.
Analysis of related structures, like fumaric acid and various amides, shows that such hydrogen bonding patterns are dominant in their crystal lattices. researchgate.netnih.gov
Quantitative Analysis in Biological and Chemical Matrices
Developing a robust method for the quantitative analysis of this compound is essential for pharmacokinetic studies, metabolite analysis, and monitoring chemical reactions. mt.com
Biological Matrices (e.g., Plasma, Urine): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids. chromatographytoday.comyale.edubioanalysis-zone.com A typical workflow would involve:
Sample Preparation: This is a critical step to remove interfering substances like proteins and phospholipids. rsc.orgchromatographyonline.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized.
LC Separation: A reversed-phase HPLC or UPLC column would be used to chromatographically separate the analyte from other matrix components.
MS/MS Detection: A triple quadrupole mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 172.1) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for quantification down to very low levels (ng/mL or pg/mL). yale.edu
Quantification: A calibration curve would be constructed using known concentrations of the analyte in the same biological matrix, and an internal standard (ideally a stable isotope-labeled version of the analyte) would be used to correct for any variability in sample preparation or instrument response.
Chemical Matrices (e.g., Reaction Mixtures): For monitoring the formation of this compound in a chemical reaction, High-Performance Liquid Chromatography (HPLC) with UV detection is often sufficient. nih.govbridgewater.edu The α,β-unsaturated carbonyl system provides a strong chromophore, allowing for sensitive detection by UV absorbance. By injecting samples from the reaction at various time points, the concentration of the product can be determined by comparing its peak area to a calibration curve generated from pure standards. acs.org This allows for the calculation of reaction rates and yields.
Applications in Materials Science and Industrial Chemistry
Utilization as a Monomer or Cross-linking Agent in Polymer Science
N-substituted maleamic acids can serve as monomers in the synthesis of various polymers. The carbon-carbon double bond in the but-2-enoic acid backbone can participate in free-radical polymerization, allowing for its incorporation into polymer chains. Copolymers containing maleamic acid units can be produced by reacting with other vinyl monomers, which can introduce specific functionalities into the resulting polymer. For instance, copolymers of maleic acid have been investigated for their use in superabsorbent polymers, demonstrating the utility of this class of monomers in creating materials with high water absorbency. bohrium.comnih.gov
Furthermore, the carboxylic acid and amide groups offer sites for further reactions. For example, the carboxylic acid can be involved in condensation polymerization to form polyesters or polyamides. The bifunctional nature of maleamic acids also allows them to act as cross-linking agents, which can improve the mechanical and thermal properties of polymers. In one study, maleic acid was used as a crosslinker in chitosan/poly (vinylpyrrolidone) blend membranes for reverse osmosis desalination, indicating the potential for such molecules to enhance the performance of polymer networks. mdpi.com The isobutyl group in (E)-4-(isobutylamino)-4-oxobut-2-enoic acid would be expected to influence the properties of the resulting polymers, potentially increasing hydrophobicity and affecting the polymer's solubility and thermal characteristics.
Below is a hypothetical data table illustrating the potential impact of incorporating a monomer like This compound into a polymer matrix, based on general knowledge of polymer science.
| Property | Base Polymer (e.g., Polyacrylamide) | Copolymer with this compound |
| Glass Transition Temperature (Tg) | ~85°C | Potentially lower due to the flexible isobutyl group |
| Water Absorption | High | Potentially lower due to the hydrophobic isobutyl group |
| Solubility in Organic Solvents | Low | Potentially higher |
| Potential for Cross-linking | Low (without cross-linker) | High (via carboxylic acid and amide groups) |
Integration into Composite Materials and Adhesives
The functional groups present in This compound make it a candidate for integration into composite materials and adhesives. The carboxylic acid group can form strong hydrogen bonds or covalent bonds with fillers and reinforcements (like cellulose (B213188) fibers or inorganic nanoparticles), leading to improved interfacial adhesion and better mechanical properties of the composite. For example, maleic anhydride (B1165640) grafted polymers are well-known coupling agents used to enhance the compatibility between non-polar polymer matrices and polar fillers. mdpi.com
In the field of adhesives, maleic acid and its derivatives have been explored as components in formaldehyde-free adhesive resins for wood-based panels. gfzxb.org Olefin-maleamic acid resins have shown excellent gluing performance by forming ester linkages with the hydroxyl groups of wood under hot-pressing conditions. gfzxb.org The isobutylamino group in the target compound could potentially modify the adhesive's curing characteristics and its interaction with different substrates.
The table below outlines the potential effects of using a maleamic acid derivative as an adhesion promoter in a composite material.
| Composite Property | Without Adhesion Promoter | With Maleamic Acid-based Adhesion Promoter |
| Tensile Strength | Lower | Higher |
| Interfacial Adhesion | Weak | Strong |
| Moisture Resistance | Lower | Potentially Higher |
| Compatibility of Components | Poor | Improved |
Role in Surface Modification and Coating Technologies
Maleamic acids and their polymers can be used for surface modification to alter the properties of materials. The carboxylic acid group can be used to anchor the molecule to a variety of surfaces, including metals and metal oxides. Once attached, the rest of the molecule can present a new functionality to the surface. For instance, a surface treated with This compound could exhibit altered wettability or provide sites for further chemical reactions. Copolymers of poly(acrylic acid-co-maleic acid) have been used to increase the hydrophilicity of polycarbonate surfaces.
Potential in Functional Materials Design (e.g., for Sensors, Membranes)
The unique chemical structure of This compound suggests its potential use in the design of functional materials. The combination of a polymerizable group and polar functional groups makes it an interesting candidate for the development of sensors and membranes.
For sensor applications, polymers containing carboxylic acid and amide groups can be used to bind specific analytes. For example, poly(l-glutamic acid), which also contains carboxylic acid and amide functionalities, has been used to modify electrodes for the electrochemical detection of heavy metal ions and chloramphenicol. rsc.orgresearchgate.net It is conceivable that a polymer incorporating This compound could be designed to have an affinity for certain molecules, enabling its use in a sensor platform.
In membrane technology, the ability of maleic acid derivatives to act as both monomers and cross-linkers is highly valuable. As mentioned earlier, maleic acid has been used to cross-link chitosan-based membranes for desalination. mdpi.com Copolymers of styrene (B11656) and maleic acid have also been extensively studied for their ability to form nanodiscs from lipid bilayers, which has significant applications in membrane protein research. nih.govnih.gov The specific properties of the isobutyl group in the target compound could be leveraged to tune the permeability and selectivity of membranes for specific separation processes.
The following table summarizes the potential functional applications based on the properties of related compounds.
| Functional Application | Relevant Functional Groups | Potential Role of this compound |
| Chemical Sensors | Carboxylic Acid, Amide | Analyte binding site on a polymer-modified electrode |
| Separation Membranes | Polymerizable Double Bond, Carboxylic Acid | Monomer and cross-linker to control pore size and selectivity |
| Drug Delivery Systems | pH-sensitive Carboxylic Acid | Component of a pH-responsive polymer for controlled release |
| Biocompatible Materials | Amide Linkage | Monomer for synthesizing polymers with peptide-like structures |
Future Research Directions and Translational Prospects for E 4 Isobutylamino 4 Oxobut 2 Enoic Acid
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The advancement of (E)-4-(isobutylamino)-4-oxobut-2-enoic acid from a laboratory curiosity to a viable therapeutic or industrial agent hinges on the development of efficient and sustainable synthetic methodologies. Current synthetic approaches, while foundational, may not be suitable for large-scale production. Future research should prioritize the exploration of green chemistry principles to minimize environmental impact and enhance economic feasibility.
Key areas for investigation include:
Catalytic Approaches: Investigating the use of novel organocatalysts or transition-metal catalysts to streamline the synthesis, potentially reducing the number of steps and improving atom economy.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly enantioselective and environmentally benign processes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, lower toxicity, mild reaction conditions | Development of novel chiral catalysts for asymmetric synthesis. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, scalability | Reactor design and optimization, real-time reaction monitoring. |
| Biocatalysis | High selectivity, biodegradable catalysts, mild conditions | Enzyme screening and engineering for desired reactivity. |
Comprehensive Elucidation of Biological Targets and Pathways beyond Initial Screenings
Preliminary in-silico and high-throughput screening studies may provide initial hints about the biological activity of this compound. However, a deep understanding of its mechanism of action requires a more comprehensive approach. Future research must focus on identifying specific molecular targets and elucidating the downstream cellular pathways modulated by the compound.
Prospective research methodologies include:
Affinity Chromatography and Mass Spectrometry: To identify binding proteins and potential molecular targets.
Transcriptomic and Proteomic Analysis: To understand the global changes in gene and protein expression in response to compound treatment.
Genetic and Pharmacological Knockdown/Knockout Studies: To validate the role of identified targets in the compound's observed biological effects.
Exploration of Synergistic Effects with Other Chemical Entities
The therapeutic potential of this compound may be significantly enhanced when used in combination with other established drugs or bioactive molecules. Investigating these synergistic interactions is a critical step in translational research. The goal is to identify combinations that offer improved efficacy, reduced toxicity, and the potential to overcome drug resistance.
Future studies should systematically explore combinations with:
Existing Therapeutics: Pairing with drugs that have complementary mechanisms of action in relevant disease models.
Natural Products: Investigating interactions with bioactive compounds derived from natural sources.
Other Novel Chemical Entities: Exploring synergies with other investigational compounds.
| Combination Partner | Potential Therapeutic Area | Rationale for Synergy |
| Standard-of-care chemotherapeutics | Oncology | Overcoming drug resistance, enhancing apoptotic pathways. |
| Anti-inflammatory agents | Inflammatory diseases | Targeting multiple inflammatory pathways for a broader effect. |
| Antibiotics | Infectious diseases | Potentiating antibacterial activity, inhibiting resistance mechanisms. |
Design and Synthesis of Enhanced Analogs with Tuned Specificity and Potency
Structure-activity relationship (SAR) studies are fundamental to optimizing the properties of a lead compound. The synthesis and evaluation of a library of analogs of this compound will be crucial for improving its potency, selectivity, and pharmacokinetic profile.
Key modifications to explore include:
Alterations to the Isobutyl Group: To probe the impact of steric and electronic properties on target binding.
Modification of the Carboxylic Acid: Esterification or amidation to modulate solubility and cell permeability.
Substitution on the Butenoic Acid Backbone: To fine-tune the reactivity of the Michael acceptor and influence biological activity.
Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Material Science)
The unique chemical features of this compound make it a versatile tool for applications beyond traditional pharmacology. Its integration into broader multidisciplinary research platforms could unveil novel and unexpected functionalities.
Potential areas for exploration include:
Chemical Biology: Development of chemical probes based on the compound's scaffold to study biological processes.
Material Science: Incorporation of the molecule into polymers or hydrogels to create functional materials with tailored properties, such as drug-eluting coatings or responsive biomaterials.
The journey from a single molecule to a transformative technology is long and requires a concerted, multidisciplinary effort. The future research directions outlined here provide a roadmap for unlocking the full potential of this compound, a compound that holds promise for significant scientific and therapeutic advancements.
Q & A
Q. What are the standard synthetic routes for (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic addition of isobutylamine to maleic anhydride derivatives, followed by acid-catalyzed cyclization or isomerization. Key parameters include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Yield optimization involves monitoring reaction progress via TLC and adjusting catalyst concentration (e.g., p-toluenesulfonic acid) . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the (E)-isomer .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm⁻¹ and enolic (C=C) bonds at ~1600 cm⁻¹.
- NMR : ¹H NMR should show doublets for the α,β-unsaturated protons (δ 6.5–7.5 ppm, J = 15–16 Hz for trans configuration) and broad signals for the amide NH (~δ 8.5 ppm). ¹³C NMR peaks at ~170 ppm (carboxylic acid) and ~165 ppm (amide carbonyl) are diagnostic .
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M−H]⁻ ions for molecular weight confirmation .
Q. How can researchers ensure the accuracy of purity assessments for this compound?
Combine potentiometric titration (using 0.1 M NaOH for carboxylic acid quantification) with HPLC (C18 column, acetonitrile/water + 0.1% formic acid mobile phase) to quantify impurities. Metrological validation (e.g., GOST R 8.736-2011 standards) ensures measurement consistency, with uncertainties <2% .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
Contradictions may arise from tautomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to track dynamic equilibria. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts optimized geometries and chemical shifts, aiding assignment . Cross-validate with 2D techniques (COSY, HSQC) to resolve coupling ambiguities .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloid-derived organocatalysts) during the amidation step. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .
Q. How can computational methods predict the compound’s reactivity in biological systems?
Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase-2). QSAR models trained on analogs predict physicochemical properties (logP, pKa) and bioavailability. MD simulations (GROMACS) assess stability in aqueous environments .
Q. What experimental designs address discrepancies in biological activity data across studies?
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) in triplicate.
- Control for Hydration States : Characterize crystal forms (PXRD) and hydrate stability (TGA/DSC).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance. Report confidence intervals and effect sizes per SI-E-B6 guidelines .
Methodological Guidelines
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
